5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2F2N2O4S/c1-3-29-18-7-4-13(21)10-19(18)31(27,28)25-9-8-15-12(2)26-17-6-5-14(11-16(15)17)30-20(22,23)24/h4-7,10-11,25-26H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOKCKURNYRUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 458.91 g/mol. The structure features a chloro-indole moiety, which is known for its diverse pharmacological properties. The presence of ethoxy and sulfonamide groups further enhances its potential biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClF2N2O4S |
| Molecular Weight | 458.91 g/mol |
| InChI | InChI=1S/C20H21ClF2N2O4S |
| InChIKey | ADSUAAYFKUZTDX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For example:
- L1210 Mouse Leukemia Cells : Studies show that compounds similar to this structure can inhibit L1210 cell proliferation with IC50 values in the nanomolar range, indicating potent anti-cancer activity .
Case Studies
- In Vitro Studies : A study evaluated the growth inhibition of various analogs against L1210 cells, revealing that modifications in the structure significantly impacted potency. The addition of different substituents on the indole ring enhanced cytotoxicity .
- Mechanistic Insights : Further investigations using NMR spectroscopy suggested that the compound undergoes intracellular conversion to active metabolites that exert their effects through specific pathways, including the inhibition of thymidylate synthase .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 5-Fluoro-2'-deoxyuridine | 50 | Thymidylate synthase inhibition |
| 5-Chloro-N-(2-{5-[chloro(difluoro)methoxy]-... | <10 | Enzyme inhibition and receptor modulation |
| Alkylating phosphoramidate analogs | 100 | Alkylation and irreversible inhibition |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of sulfonamides, characterized by the presence of a sulfonyl group attached to an aromatic amine. Its molecular formula is with a molecular weight of approximately 473.88 g/mol. The structure includes a chloro and difluoromethoxy substituent, which may enhance its biological activity.
Pharmacological Applications
-
GnRH Receptor Antagonism
- The compound has been studied as a potential gonadotropin-releasing hormone (GnRH) receptor antagonist. GnRH antagonists are useful in treating conditions related to hormone regulation, such as prostate cancer and endometriosis. Research indicates that these antagonists can effectively lower testosterone levels in men and estrogen levels in women, making them valuable in hormone-dependent diseases .
-
Anticancer Activity
- Preliminary studies suggest that the compound exhibits anticancer properties, particularly against certain types of tumors. The presence of the indole moiety is believed to contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
-
Anti-inflammatory Effects
- The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in treating autoimmune diseases and chronic inflammatory conditions.
Case Study 1: GnRH Antagonism
A study published in 2015 explored the efficacy of various GnRH receptor antagonists, including this compound, demonstrating significant reductions in hormone levels and tumor volume in animal models of prostate cancer . The findings support further clinical investigation into its therapeutic potential.
Case Study 2: Anticancer Activity
Research conducted on a series of indole derivatives revealed that compounds similar to 5-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-ethoxybenzenesulfonamide exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties of Analogues
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reported Activity |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₉Cl₂F₂N₂O₄S | 503.3* | 5-Cl(difluoro)methoxy, 2-methyl indole; 2-ethoxybenzenesulfonamide | Not explicitly reported |
| 5-Chloro-2-methoxy-N-[2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl]benzenesulfonamide | C₁₉H₁₈ClF₃N₂O₄S | 462.9 | 5-CF₃O, 2-methyl indole; 2-methoxybenzenesulfonamide | Not reported; structural similarity |
| N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-bromobenzamide (Compound 59) | C₂₅H₂₂BrN₂O₂ | 475.4 | 5-benzyloxy, 2-methyl indole; 3-bromobenzamide | Arp2/3 inhibition (IC₅₀ ~5 µM) |
| 2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide | C₁₉H₁₈Cl₃N₃O₂S | 476.8 | 7-Cl, 2-methyl indole; 2,4-dichloro-5-(dimethylsulfonamido)benzamide | Enhanced in vivo Arp2/3 inhibition |
| 5-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide | C₂₀H₂₃ClN₂O₄S | 422.9 | Oxazepine core; 5-Cl, 2-methylbenzenesulfonamide | Not reported |
Notes:
- Replacement of sulfonamide with benzamide (Compound 59) reduces hydrogen-bonding capacity but improves selectivity for Arp2/3 inhibition .
- Dimethylsulfonamide substitution (Table 1, Row 4) introduces steric bulk, which may hinder target binding compared to the ethoxy group in the target compound.
Pharmacological and Physicochemical Trends
- Bioactivity: Indole-sulfonamide hybrids (e.g., ) show nanomolar to micromolar potency in enzyme inhibition, suggesting the target compound may share similar mechanisms.
- Thermal Stability : Melting points for sulfonamide analogues range from 177–250°C (), indicating high crystallinity and stability, which may correlate with prolonged shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
